molecular formula C26H29NO5 B3878258 2-hydroxy-2,2-bis(4-methoxyphenyl)-N-(4-phenoxybutyl)acetamide

2-hydroxy-2,2-bis(4-methoxyphenyl)-N-(4-phenoxybutyl)acetamide

Cat. No. B3878258
M. Wt: 435.5 g/mol
InChI Key: NXXXVYDAHTWTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-2,2-bis(4-methoxyphenyl)-N-(4-phenoxybutyl)acetamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained notoriety in recent years as a performance-enhancing drug due to its ability to increase endurance and fat burning.

Mechanism of Action

2-hydroxy-2,2-bis(4-methoxyphenyl)-N-(4-phenoxybutyl)acetamide works by activating the PPARδ receptor, which is a nuclear receptor that regulates gene expression. Activation of this receptor leads to increased fatty acid oxidation, improved glucose metabolism, and reduced inflammation.
Biochemical and Physiological Effects:
2-hydroxy-2,2-bis(4-methoxyphenyl)-N-(4-phenoxybutyl)acetamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose metabolism, and reduced inflammation. It has also been shown to increase endurance and improve exercise performance in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-hydroxy-2,2-bis(4-methoxyphenyl)-N-(4-phenoxybutyl)acetamide in lab experiments is its ability to activate the PPARδ receptor, which can lead to improved metabolic function and reduced inflammation. However, one of the limitations of using 2-hydroxy-2,2-bis(4-methoxyphenyl)-N-(4-phenoxybutyl)acetamide is its potential to cause adverse effects, such as liver damage and cancer, in high doses.

Future Directions

There are several future directions for research on 2-hydroxy-2,2-bis(4-methoxyphenyl)-N-(4-phenoxybutyl)acetamide. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders. Additionally, further research is needed to determine the long-term safety and efficacy of 2-hydroxy-2,2-bis(4-methoxyphenyl)-N-(4-phenoxybutyl)acetamide in humans. Finally, there is a need for more research on the mechanisms underlying the performance-enhancing effects of 2-hydroxy-2,2-bis(4-methoxyphenyl)-N-(4-phenoxybutyl)acetamide.

Scientific Research Applications

2-hydroxy-2,2-bis(4-methoxyphenyl)-N-(4-phenoxybutyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. Several studies have shown that it can improve insulin sensitivity, reduce inflammation, and promote fat burning. Additionally, it has been shown to increase endurance and improve exercise performance in animal models.

properties

IUPAC Name

2-hydroxy-2,2-bis(4-methoxyphenyl)-N-(4-phenoxybutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO5/c1-30-22-14-10-20(11-15-22)26(29,21-12-16-23(31-2)17-13-21)25(28)27-18-6-7-19-32-24-8-4-3-5-9-24/h3-5,8-17,29H,6-7,18-19H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXXVYDAHTWTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(=O)NCCCCOC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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